molecular formula C3H8 B1600165 Propane-2,2-d2 CAS No. 2875-95-8

Propane-2,2-d2

Cat. No.: B1600165
CAS No.: 2875-95-8
M. Wt: 46.11 g/mol
InChI Key: ATUOYWHBWRKTHZ-SMZGMGDZSA-N
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Description

This compound is represented by the molecular formula CH3CD2CH3 and has a molecular weight of 46.11 g/mol . Deuterium is a heavier isotope of hydrogen, which makes deuterated compounds valuable in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propane-2,2-d2 can be synthesized through the deuteration of propane. One common method involves the reaction of propane with deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . Another method involves the use of deuterated reagents such as deuterated acetic acid (CD3COOD) to replace the hydrogen atoms with deuterium atoms .

Industrial Production Methods

Industrial production of this compound typically involves the large-scale deuteration of propane using deuterium gas. The process is carried out in specialized reactors designed to handle high pressures and temperatures. The deuterated propane is then purified through distillation and other separation techniques to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Propane-2,2-d2 undergoes similar chemical reactions as regular propane, including:

    Combustion: this compound can undergo combustion in the presence of oxygen to produce carbon dioxide, water, and deuterium oxide (D2O).

    Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

    Oxidation: this compound can be oxidized to form deuterated alcohols, aldehydes, and carboxylic acids.

Common Reagents and Conditions

    Combustion: Requires oxygen and an ignition source.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and catalysts such as aluminum chloride (AlCl3).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

    Combustion: Carbon dioxide (CO2), water (H2O), and deuterium oxide (D2O).

    Substitution: Deuterated halopropanes (e.g., CH3CD2CH2Cl).

    Oxidation: Deuterated alcohols (e.g., CH3CD2OH), aldehydes (e.g., CH3CDO), and carboxylic acids (e.g., CD3COOH).

Scientific Research Applications

Propane-2,2-d2 is widely used in scientific research due to its unique properties:

    Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated compounds are used as solvents and internal standards in NMR spectroscopy to avoid interference from hydrogen signals.

    Mass Spectrometry: Used as a reference compound to study fragmentation patterns and isotopic labeling.

    Kinetic Isotope Effect Studies: Helps in understanding reaction mechanisms by comparing the rates of reactions involving hydrogen and deuterium.

    Pharmaceutical Research: Used in the development of deuterated drugs to improve metabolic stability and reduce side effects.

Mechanism of Action

The mechanism of action of propane-2,2-d2 is primarily related to its use as a labeled compound in research. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the structural elucidation of molecules. In mass spectrometry, the presence of deuterium alters the fragmentation pattern, aiding in the identification of compounds. The kinetic isotope effect, where reactions involving deuterium proceed at different rates compared to hydrogen, provides insights into reaction mechanisms and pathways .

Comparison with Similar Compounds

Similar Compounds

    Propane-1,1-d2: Another deuterated propane where the deuterium atoms are located at the first carbon.

    Propane-1,2-d2: Deuterium atoms are located at the first and second carbons.

    Propane-d8: Fully deuterated propane with all hydrogen atoms replaced by deuterium.

Uniqueness

Propane-2,2-d2 is unique due to the specific placement of deuterium atoms at the second carbon, which makes it particularly useful in studies involving the central carbon atom. This specific isotopic labeling provides distinct advantages in NMR spectroscopy and kinetic isotope effect studies compared to other deuterated propanes .

Properties

IUPAC Name

2,2-dideuteriopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8/c1-3-2/h3H2,1-2H3/i3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUOYWHBWRKTHZ-SMZGMGDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426000
Record name Propane-2,2-d2
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

46.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2875-95-8
Record name Propane-2,2-d2
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2875-95-8
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Synthesis routes and methods I

Procedure details

For example, according to the experimental examination of the inventors of the present invention, comparing the gas-liquid equilibrium of the three components of water, isopropyl alcohol and the extraction agent (any one of propane, propylene and CO2) at a temperature in a range between 120° and 130° C. and a pressure in a range between 80 and 100 atm, the concentration of the isopropyl alcohol in the gaseous phase in equilibrium with the liquid phase obtained by using propane as the extraction agent is unexpectedly 1.2-2.5 times higher than that obtained by using propylene and CO2 as the extraction agent, when the concentration of the isopropyl alcohol in the liquid phase free of the extraction agent is 15-20% by weight. Furthermore, when the concentration of the isopropyl alcohol in the gaseous phase is converted into the concentration of the alcohol free of the extraction agent, the converted concentration obtained by using propane as the extraction agent is as high as over 90% by weight while the concentration obtained by using propylene or CO2 as the extraction agent is about 75-85% by weight. On the other hand, comparing the concentration of the extraction agent dissolved in the liquid phase, it is about 0.1-1 mol % when the extraction agent is propane, which is about from 1/2 to 1/10 of the concentration obtained when the extraction agent is propylene or CO2.
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Synthesis routes and methods II

Procedure details

In a Gotte foam beater (DIN 53 902, Part 1), methane, ethane, propane, butane, n-hexane and n-octane sulfonic acid were tested for their foaming behavior in 0.5% aqueous solution (0° Gh) at 40° C. The solutions of methane, ethane, propane and butane sulfonic acid did not produce any foam.
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Synthesis routes and methods III

Procedure details

Referring then to the drawing, there is shown an isostripper column 3. The isostripper column is typically operated at fractionation conditions including a bottom temperature of from about 350° to about 390° F., a top temperature of from about 125° to about 150° F., a bottom pressure of from about 155 to about 165 psig., and a top pressure of from about 145 to about 155 psig. In the present example, an alkylation reaction zone effluent stream, at a temperature of about 100° F., is charged to a heat exchanger 2 contained in line 1 whereby said stream is heated to a temperature of about 150° F. by indirect heat exchange with the hot alkylate product stream recovered from the isostripper column by way of line 27. The alkylation reaction zone effluent stream is continued through line 1 to provide about 271.4 moles of propane, 2721.4 moles of isobutane, 649.9 moles of n-butane, 29.4 moles of isopentane, 1.3 moles of n-pentane and about 394.6 moles of C6 + hydrocarbons per hour to the isostripper column 3. Said alkylation reaction zone effluent stream further contains about 125.7 moles of HF per hour, the mole quantities expressed herein being intended as lb-moles.
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Synthesis routes and methods IV

Procedure details

The disproportionation reaction is carried out by first purging the guard columns and metathesis reactor with an approximately 100 mL/min flow of N2 at atmospheric pressure. The purged reactor and guard columns are then heated to 500° C. with continuing N2 flow for 1 hr. The guard columns and reactors are maintained at 500° C.; then approximately 100 mL/min of H2 gas at atmospheric pressure is added to the N2 purge, and maintained for 2 hrs. The reactor is then cooled to 200° C., and the guard columns cooled to 50° C., and the flow of N2 and 112 is reduced to 50 mL/min. After purification in the respective guard columns, liquefied renewable 2-butene is then introduced into the butene guard column at a rate of 0.10 g/min, and liquefied renewable ethylene is introduced into the ethylene guard column at a flow rate of 64.5 mL/min and a pressure of 3.5 MPa. The ethylene, 2-butene, and H2 (7.0 mL/min, 3.5 MPa) were then charged into the metathesis reactor (after preheating to 200° C.). The butene conversion rate obtained by subtracting the total amount of trans-2-butene, cis-2-butene and 1-butene contained in the outlet gas from the metathesis reactor is 71%. The propylene selectivity based on butene is 90%. Small amounts of propane, pentene and hexene are also produced.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propane-2,2-d2
Reactant of Route 2
Propane-2,2-d2
Reactant of Route 3
Propane-2,2-d2
Reactant of Route 4
Propane-2,2-d2
Reactant of Route 5
Propane-2,2-d2
Reactant of Route 6
Propane-2,2-d2
Customer
Q & A

Q1: How does the deuterium substitution in 2,2-dideuteriopropane affect its reactivity compared to propane?

A1: The deuterium isotope effect plays a significant role in the reactivity of 2,2-dideuteriopropane. Research using mercury-photosensitized reactions showed that ethylene doesn't undergo simple insertion reactions with 2,2-dideuteriopropane as readily as it does with propane. This suggests that the carbon-deuterium bond's higher bond dissociation energy influences the reaction pathway. [] Further studies investigating methylene insertion reactions revealed that methylene inserts into secondary carbon-hydrogen bonds in propane 1.23 times faster than into the carbon-deuterium bonds in 2,2-dideuteriopropane. [] This difference in reaction rates highlights the kinetic isotope effect, where the heavier deuterium slows down bond-breaking processes.

Q2: What insights did the study of 2,2-dideuteriopropane provide about the mechanism of methylene insertion reactions?

A2: The relatively small magnitude of the kinetic isotope effect observed in methylene insertion reactions with 2,2-dideuteriopropane provided evidence for a low activation energy in this reaction. [] This suggests that the insertion process is very efficient, proceeding rapidly once the reactants overcome a small energy barrier.

Q3: How is 2,2-dideuteriopropane used to understand radical reactions?

A3: 2,2-Dideuteriopropane serves as a valuable tool in studying the decomposition of radicals. By using propane-2,2-d2 in photolysis experiments with acetone-d6, researchers can track the fate of specific hydrogen (or deuterium) atoms and gain insights into the mechanism of n-propyl radical decomposition. []

Q4: Can you provide spectroscopic data for 2,2-dideuteriopropane?

A4: Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about 2,2-dideuteriopropane. Analysis of the carbon-13 NMR spectra of propane and this compound revealed a deuterium isotope shift at the C2 carbon of 0.72 ± 0.10 ppm to a higher field. [] This shift arises from the difference in nuclear spin and magnetic moment between hydrogen and deuterium, influencing the local magnetic environment experienced by the C2 carbon.

Q5: How is 2,2-dideuteriopropane used in studies of site-specific reactivity?

A5: Researchers used 2,2-dideuteriopropane, along with other deuterated propane and butane variants, to determine site-specific rate constants for hydrogen and deuterium abstraction by hydroxyl (OH) radicals. [] By comparing the reaction rates of OH with different deuterated isomers, they could isolate and quantify the reactivity of specific hydrogen atoms within the alkane molecules. This information is crucial for refining combustion models and understanding atmospheric chemistry processes.

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